molecular formula C10H18O B100230 2,2-Diethylcyclohexanone CAS No. 16519-67-8

2,2-Diethylcyclohexanone

Cat. No.: B100230
CAS No.: 16519-67-8
M. Wt: 154.25 g/mol
InChI Key: NPJUWQOZDGNZBE-UHFFFAOYSA-N
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Description

2,2-Diethylcyclohexanone is a cyclohexanone derivative featuring two ethyl groups at the 2-position of the ketone ring. While specific data on this compound is absent in the provided evidence, its structural analogs suggest that the diethyl substituents likely confer distinct steric and electronic properties. Cyclohexanones are pivotal in organic synthesis, serving as intermediates for pharmaceuticals, fragrances, and polymers. The diethyl groups in this compound may enhance lipophilicity and steric hindrance, influencing reactivity and physical characteristics such as boiling point and solubility compared to simpler analogs .

Properties

CAS No.

16519-67-8

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2,2-diethylcyclohexan-1-one

InChI

InChI=1S/C10H18O/c1-3-10(4-2)8-6-5-7-9(10)11/h3-8H2,1-2H3

InChI Key

NPJUWQOZDGNZBE-UHFFFAOYSA-N

SMILES

CCC1(CCCCC1=O)CC

Canonical SMILES

CCC1(CCCCC1=O)CC

Synonyms

2,2-Diethylcyclohexanone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The substituents at the 2-position of cyclohexanone significantly alter molecular properties. Below is a comparison of 2,2-Diethylcyclohexanone with structurally related compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound* Two ethyl groups at C2 C₁₀H₁₈O 154.25 (calculated) High steric hindrance; increased lipophilicity.
2-Methylcyclohexanone One methyl group at C2 C₇H₁₂O 112.17 Simpler analog; lower steric bulk .
2-Chlorocyclohexanone Chlorine atom at C2 C₆H₉ClO 132.59 Electron-withdrawing group; enhances electrophilicity of the ketone .
2-Allylcyclohexanone Allyl group at C2 C₉H₁₂O 136.19 Conjugated double bond; potential for Claisen rearrangements .
4-Heptylcyclohexanone Heptyl group at C4 C₁₃H₂₄O 196.33 Long alkyl chain; high hydrophobicity .
2-[(Dimethylamino)methyl]cyclohexanone Dimethylamino-methyl at C2 C₉H₁₇NO 155.24 Basic functional group; impacts solubility and coordination chemistry .

Note: Data for this compound is inferred from structural analogs due to absence in evidence.

Research Findings

  • Coordination Chemistry: The dimethylamino group in 2-[(Dimethylamino)methyl]cyclohexanone enables metal coordination, suggesting utility in catalysis or material science .
  • Toxicological Data: Limited toxicity data exist for 2-substituted cyclohexanones, though standard ketone precautions (e.g., avoiding inhalation) are recommended .

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